2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-3-4-11(5-10(9)2)20-14-12(6-18-20)15(22)19(8-17-14)7-13(16)21/h3-6,8H,7H2,1-2H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCHPTXJOIROHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327751 | |
| Record name | 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
841211-83-4 | |
| Record name | 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies
The synthesis of 2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide revolves around three primary steps:
- Construction of the pyrazolo[3,4-d]pyrimidine core.
- Functionalization at the 1-position with a 3,4-dimethylphenyl group.
- Introduction of the acetamide moiety at the 5-position.
These steps are often executed sequentially, with intermediates purified and characterized at each stage to ensure structural fidelity.
Stepwise Synthesis and Reaction Optimization
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A representative protocol involves:
Chlorination of Pyrimidinone Precursors :
Hydrazinolysis :
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chlorination | POCl₃, TMA | Toluene | 110 | 8 | 78 |
| Hydrazinolysis | NH₂NH₂·H₂O | Ethanol | 80 | 4 | 85 |
Introduction of the 3,4-Dimethylphenyl Group
The 1-position of the pyrazolo[3,4-d]pyrimidine core is functionalized via nucleophilic substitution or coupling reactions:
Buchwald-Hartwig Amination :
Direct Alkylation :
- Alternative methods employ alkylation using 3,4-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions.
Table 2: Functionalization at the 1-Position
| Method | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Dioxane | 72 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF | 65 |
Acetamide Functionalization at the 5-Position
The acetamide group is introduced via acylation or nucleophilic displacement:
Acylation with Chloroacetamide :
- Reaction of 5-bromo-pyrazolo[3,4-d]pyrimidine derivatives with chloroacetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
- Reaction Conditions : 60°C for 12 hours.
Schotten-Baumann Reaction :
Analytical Characterization
Critical validation of the final product involves spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy :
- Peaks at 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), and 1240 cm⁻¹ (C-N stretch).
- High-Resolution Mass Spectrometry (HRMS) :
- [M+H]⁺ calculated for C₁₇H₁₈N₅O₂: 348.1456; found: 348.1452.
Challenges and Optimization Considerations
Regioselectivity in Cyclocondensation :
Purification of Hydrophobic Intermediates :
Stability of Hydrazine Intermediates :
Alternative Synthetic Routes
One-Pot Multi-Component Reactions
Recent advances employ one-pot strategies to reduce purification steps:
Industrial-Scale Production Considerations
- Cost Efficiency : Bulk synthesis prioritizes POCl₃-based chlorination due to low reagent costs.
- Waste Management : Neutralization of POCl₃ with ice-water requires careful pH control to avoid exothermic reactions.
- Process Safety : Use of explosion-proof reactors is mandatory during high-temperature amidation steps.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Biological Activities
This compound has been studied for its various biological activities:
Anticancer Activity
Research indicates that 2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits potent anticancer properties. Mechanistic studies have shown that it induces apoptosis in cancer cells through:
- Caspase Activation : The compound activates caspases, which are crucial for the execution of apoptosis.
- Modulation of Bcl-2 Family Proteins : It alters the expression of Bcl-2 proteins, which play a significant role in regulating cell death.
In vitro studies demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This potential was highlighted in studies where it reduced inflammatory markers in cellular models.
Antimicrobial Activity
Preliminary evaluations suggest that derivatives of this compound possess antimicrobial properties against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve enzyme inhibition and disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer. Tumors treated with the compound showed reduced size and increased apoptosis markers compared to controls.
- Inflammation Model Study : In an experimental model of arthritis, treatment with the compound resulted in decreased joint swelling and pain scores, suggesting its potential utility in treating inflammatory diseases.
- Antibacterial Evaluation : A series of compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold were tested against clinical strains of bacteria. Results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound has a similar core structure but with a thieno ring instead of a pyrazolo ring.
1-(2,3-Dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Another similar compound with slight structural variations.
Uniqueness
2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its specific substitution pattern and the presence of the acetamide group
Biological Activity
2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in disease pathways. For example, studies indicate that it interacts with human dihydrofolate reductase (DHFR), which is crucial in folate metabolism and has implications in cancer therapy and rheumatoid arthritis treatment .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the 3,4-dimethylphenyl group in enhancing the compound's binding affinity to its targets. Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence its biological activity.
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dimethylphenyl | Increases binding affinity |
| Acetamide group | Enhances solubility and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : A study demonstrated that the compound inhibited DHFR with a binding affinity comparable to methotrexate, a standard treatment for rheumatoid arthritis .
- Animal Models : In vivo studies showed that administration of the compound led to significant tumor reduction in xenograft models, suggesting its potential as an anticancer agent.
Research Findings
Recent research findings support the efficacy of this compound:
- Binding Affinity : The compound exhibited a ΔG value of -9.6 kcal/mol when binding to DHFR, indicating strong interaction and potential therapeutic application .
- Toxicity Profile : Preliminary toxicity assessments have indicated favorable safety profiles in animal models, warranting further clinical investigation.
Q & A
Q. How can researchers optimize the synthesis of 2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide?
Methodological Answer: The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidin-4-one derivatives with substituted acetamides. For example, describes a reaction using N-arylsubstituted α-chloroacetamides under reflux conditions in dry DMF with anhydrous potassium carbonate as a base. Key optimization steps include:
- Reaction time: Extended heating (6+ hours) ensures complete substitution at the pyrimidine N-5 position .
- Purification: Recrystallization from ethanol or aqueous mixtures improves yield and purity .
- Substituent compatibility: Electron-donating groups (e.g., 3,4-dimethylphenyl) enhance reactivity by stabilizing intermediates via resonance .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and acetamide substitution. For example, the 3,4-dimethylphenyl group shows distinct aromatic protons as a singlet (~6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ ion for C18H17N4O2: 321.1345).
- X-ray crystallography: Resolves ambiguity in tautomeric forms of the pyrazolo[3,4-d]pyrimidin-4-one system .
Q. How can researchers assess the compound’s solubility for in vitro assays?
Methodological Answer:
- Buffer screening: Test solubility in pH-adjusted ammonium acetate buffers (e.g., pH 6.5, as in ) using nephelometry or UV-Vis spectroscopy.
- Co-solvents: DMSO (≤1% v/v) is commonly used for stock solutions, but verify compatibility with assay reagents (e.g., enzyme activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Core modifications: Replace the 3,4-dimethylphenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to modulate π-π stacking interactions with target proteins .
- Acetamide substituents: Introduce bioisosteres (e.g., sulfonamides or carbamates) to enhance metabolic stability while retaining hydrogen-bonding capacity .
- Rational design: Use molecular docking to predict binding modes to kinases or receptors, guided by analogs like pyrazolo[3,4-d]pyrimidine-based inhibitors .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization: Control variables such as ATP concentration (for kinase assays) or cell passage number (for cytotoxicity studies).
- Metabolic stability: Pre-incubate the compound with liver microsomes to account for differences in metabolite profiles between in vitro and in vivo models .
- Orthogonal validation: Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. cellular IC50 assays) .
Q. How can researchers address challenges in the compound’s hygroscopicity during formulation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
